![molecular formula C23H25N3O6 B2714196 Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235082-48-0](/img/structure/B2714196.png)

Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

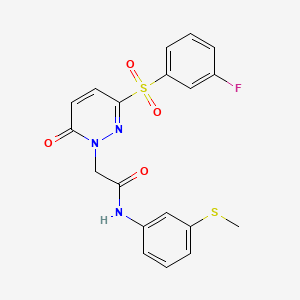

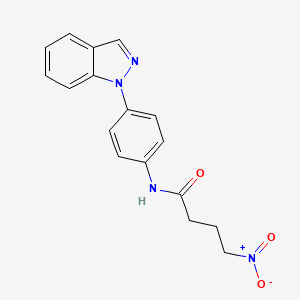

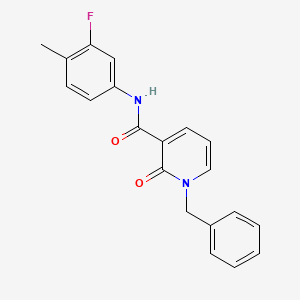

The compound contains several functional groups including a phenyl group, a piperidine ring, an amide group, and a benzo[d][1,3]dioxol-5-ylmethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .科学的研究の応用

Synthesis Techniques and Catalytic Applications

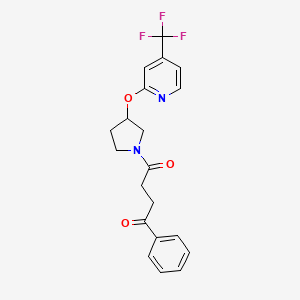

This compound is utilized in various synthesis techniques, demonstrating the broad applicability of palladium-catalyzed C-H functionalization. The research by Magano, Kiser, Shine, and Chen (2014) outlines its role in oxindole synthesis, leveraging Buchwald's and Hartwig's methodologies for constructing complex molecular structures, including serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).

Medicinal Chemistry Synthesis

In medicinal chemistry, the compound finds applications in the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, as detailed by Abdalha, El-Regal, El-Kassaby, and Ali (2011). Their work underlines the efficiency of microwave irradiation in promoting reactions for creating carboxamide and benzamide derivatives with potential biological activities (Abdalha et al., 2011).

Antibacterial Studies

The compound's derivatives have been studied for antibacterial properties, as in the work of Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, and Afzal (2016). They synthesized N-substituted derivatives of a related oxadiazole structure, showing moderate to significant antibacterial activity, highlighting the potential for developing new antimicrobial agents (Khalid et al., 2016).

Bioactive Compound Synthesis

The versatility of this compound extends to the synthesis of bioactive compounds, such as human histamine H3 receptor antagonists, demonstrating its utility in developing novel pharmacological agents. Apodaca, Dvorak, Xiao, Barbier, Boggs, Wilson, Lovenberg, and Carruthers (2003) explored its use in creating potent H3 receptor antagonists, indicating its importance in drug discovery (Apodaca et al., 2003).

作用機序

Target of Action

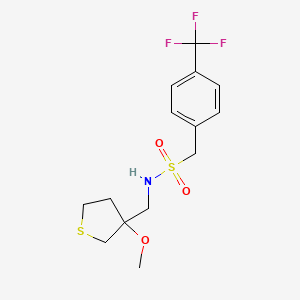

Compounds with similar structures have been shown to have antitumor activities against various cell lines .

Mode of Action

Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cell lines .

Biochemical Pathways

Similar compounds have been shown to inhibit the dcn1-ube2m protein-protein interaction and inhibit cullin neddylation .

Result of Action

Similar compounds have been shown to selectively reduce steady-state levels of neddylated cul1 and cul3 in a squamous cell carcinoma cell line .

Safety and Hazards

将来の方向性

特性

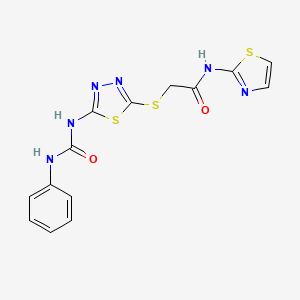

IUPAC Name |

phenyl 4-[[[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c27-21(22(28)25-14-17-6-7-19-20(12-17)31-15-30-19)24-13-16-8-10-26(11-9-16)23(29)32-18-4-2-1-3-5-18/h1-7,12,16H,8-11,13-15H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWJIFPLGHEKTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2714115.png)

![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2714130.png)

![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)